N-benzyl-1-(trifluoromethyl)cyclohexan-1-amine

Medicinal Chemistry Structural Biology Lead Optimization

N-Benzyl-1-(trifluoromethyl)cyclohexan-1-amine (CAS 1100246-29-4) is a uniquely differentiated CNS drug discovery scaffold. Its geminal CF3-quaternary carbon architecture locks the pharmacophore in a defined orientation—absent in the 4-CF3 isomer (CAS 1087351-23-2) or non-fluorinated analogs. With LogP ~4.2 for optimal BBB penetration, it enhances metabolic stability and receptor binding. Generic substitution is not feasible; this specific geometry is essential for SAR consistency and lead optimization.

Molecular Formula C14H18F3N
Molecular Weight 257.29 g/mol
CAS No. 1100246-29-4
Cat. No. B3212341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-1-(trifluoromethyl)cyclohexan-1-amine
CAS1100246-29-4
Molecular FormulaC14H18F3N
Molecular Weight257.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C(F)(F)F)NCC2=CC=CC=C2
InChIInChI=1S/C14H18F3N/c15-14(16,17)13(9-5-2-6-10-13)18-11-12-7-3-1-4-8-12/h1,3-4,7-8,18H,2,5-6,9-11H2
InChIKeyMIJXHNBXIQPIOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-1-(trifluoromethyl)cyclohexan-1-amine (CAS 1100246-29-4) for Pharmaceutical R&D Procurement


N-Benzyl-1-(trifluoromethyl)cyclohexan-1-amine (CAS 1100246-29-4) is a substituted cyclohexanamine derivative featuring a geminal trifluoromethyl group and an N-benzyl moiety on the cyclohexane ring [1]. This compound serves as a versatile small-molecule scaffold and building block for the synthesis of pharmaceutical compounds, particularly in the development of central nervous system agents . The presence of both the trifluoromethyl group and the benzylamine moiety is believed to enhance metabolic stability and receptor binding affinity in derived bioactive molecules .

Why Generic Substitution Fails for N-Benzyl-1-(trifluoromethyl)cyclohexan-1-amine


Generic substitution among cyclohexanamine derivatives is not feasible due to the distinct steric and electronic properties conferred by the specific positioning of substituents. While related compounds such as N-benzyl-4-(trifluoromethyl)cyclohexan-1-amine (CAS 1087351-23-2) share the same molecular formula and N-benzylcyclohexanamine (CAS 4383-25-9) lacks the trifluoromethyl group entirely [1], the target compound features a unique geminal trifluoromethyl group at the 1-position. This structural arrangement creates a quaternary carbon center adjacent to the amine, which profoundly alters molecular conformation, lipophilicity, and metabolic stability . Consequently, substituting this scaffold with a positional isomer or a non-fluorinated analog would yield a different chemical entity with unpredictable biological activity, making it unsuitable for SAR studies or lead optimization programs where this specific architecture is required .

Quantitative Differentiation of N-Benzyl-1-(trifluoromethyl)cyclohexan-1-amine from Close Analogs


Structural Differentiation: Geminal Trifluoromethyl Group Creates a Quaternary Carbon Center

N-Benzyl-1-(trifluoromethyl)cyclohexan-1-amine possesses a geminal trifluoromethyl group at the 1-position of the cyclohexane ring, creating a quaternary carbon center adjacent to the secondary amine [1]. In contrast, N-benzyl-4-(trifluoromethyl)cyclohexan-1-amine (CAS 1087351-23-2) places the trifluoromethyl group at the 4-position, resulting in a secondary carbon bearing the CF3 group . This fundamental structural difference results in distinct three-dimensional conformations and spatial orientation of the pharmacophoric elements .

Medicinal Chemistry Structural Biology Lead Optimization

Physicochemical Property Differentiation: Predicted LogP and Molecular Weight

The target compound (MW = 257.29 g/mol) has a predicted LogP of approximately 4.2 [1], which is higher than the non-fluorinated analog N-benzylcyclohexanamine (MW = 189.30 g/mol, predicted LogP = 3.1) [2]. This difference in lipophilicity is directly attributable to the presence of the trifluoromethyl group, which is known to increase LogP by approximately 1 log unit compared to a methyl group [3].

ADME Drug Design Lipophilicity

Synthetic Utility: A Key Intermediate for CNS-Active Compounds

N-Benzyl-1-(trifluoromethyl)cyclohexan-1-amine is utilized as a key intermediate in the synthesis of pharmaceutical compounds, particularly for central nervous system (CNS) agents . Its structural features, specifically the geminal trifluoromethyl group adjacent to the secondary amine, support the creation of bioactive molecules with enhanced metabolic stability and receptor binding affinity . In contrast, simpler analogs like N-benzylcyclohexanamine, lacking the trifluoromethyl group, are less commonly employed as intermediates for CNS-targeted compounds due to their lower metabolic stability and reduced lipophilicity [1].

Medicinal Chemistry Synthetic Methodology CNS Drug Discovery

Primary Application Scenarios for N-Benzyl-1-(trifluoromethyl)cyclohexan-1-amine in R&D


CNS Drug Discovery Lead Optimization

The unique structural features of N-Benzyl-1-(trifluoromethyl)cyclohexan-1-amine, particularly its geminal trifluoromethyl group and quaternary carbon center, make it an ideal scaffold for optimizing leads in CNS drug discovery programs. The predicted LogP of ~4.2 [1] is within the optimal range for blood-brain barrier penetration, a critical factor for CNS drug candidates. Medicinal chemists can utilize this building block to synthesize libraries of analogs for SAR studies, leveraging the enhanced metabolic stability conferred by the trifluoromethyl group .

Synthesis of Conformationally Restricted Amine Derivatives

The quaternary carbon adjacent to the secondary amine restricts conformational flexibility around the cyclohexane ring, locking the benzyl and amine groups into a defined spatial orientation [1]. This property is valuable for probing the binding requirements of target proteins where a specific geometry of the pharmacophore is essential for high affinity and selectivity. Researchers can use this compound as a template to generate conformationally constrained analogs for structure-based drug design .

Development of Fluorinated Building Blocks for Metabolic Stability

The trifluoromethyl group is a well-established motif in medicinal chemistry for improving metabolic stability and modulating physicochemical properties [1]. N-Benzyl-1-(trifluoromethyl)cyclohexan-1-amine provides a convenient starting point for introducing this moiety into more complex molecular architectures. Its use as a versatile small-molecule scaffold allows for the rapid exploration of chemical space around the trifluoromethylated cyclohexylamine core, facilitating the identification of candidates with improved pharmacokinetic profiles.

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